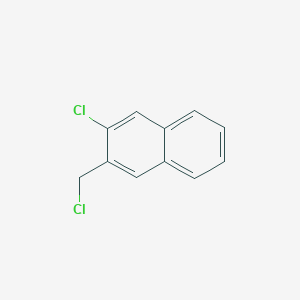

2-Chloro-3-(chloromethyl)naphthalene

Description

The exact mass of the compound 2-Chloro-3-(chloromethyl)naphthalene is 210.0003056 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-(chloromethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(chloromethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAKCYVLWFZTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166042-74-6 | |

| Record name | 2-chloro-3-(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-3-(chloromethyl)naphthalene

An In-depth Technical Guide to the Chemical Structure and Properties of 2-Chloro-3-(chloromethyl)naphthalene

Disclaimer: The subject of this technical guide, 2-Chloro-3-(chloromethyl)naphthalene, is a sparsely documented compound in publicly accessible scientific literature and chemical databases. As such, a significant portion of the information presented herein, particularly concerning its synthesis, specific physicochemical properties, and reactivity, is based on predictive models and extrapolation from well-characterized, structurally related analogues. This guide is intended for an audience of researchers and drug development professionals and should be used as a theoretical and foundational resource. All proposed experimental protocols are hypothetical and must be rigorously evaluated and optimized under appropriate laboratory settings.

Introduction and Overview

Naphthalene derivatives serve as privileged scaffolds in medicinal chemistry and materials science due to their rigid, aromatic structure. The introduction of functional groups, such as halogens and reactive alkyl halides, provides versatile handles for further synthetic elaboration. This guide focuses on the specific isomer 2-Chloro-3-(chloromethyl)naphthalene, a bifunctional molecule whose unique substitution pattern suggests potential as a valuable synthetic intermediate.

The presence of a chloro substituent on the aromatic ring and a reactive chloromethyl group offers two distinct sites for chemical modification. However, the lack of available experimental data necessitates a first-principles approach to understanding this molecule. This document, therefore, serves as a Senior Application Scientist's perspective on its predicted properties, a plausible synthetic strategy, robust characterization methods, and potential reactivity, grounded in established principles of organic chemistry.

Molecular Structure and Identification

The fundamental identity of a chemical compound begins with its structure and recognized identifiers. For 2-Chloro-3-(chloromethyl)naphthalene, the structure consists of a naphthalene core substituted at the C2 position with a chlorine atom and at the C3 position with a chloromethyl (-CH₂Cl) group.

Structural Identifiers:

-

Molecular Formula: C₁₁H₈Cl₂[1]

-

Canonical SMILES: C1=CC=C2C=C(C(=CC2=C1)CCl)Cl[1]

-

InChI: InChI=1S/C11H8Cl2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2[1]

-

InChIKey: QWAKCYVLWFZTGH-UHFFFAOYSA-N[1]

-

CAS Registry Number: Not found in searched databases. The absence of a CAS number is a strong indicator of the compound's novelty or obscurity in commercial and regulatory contexts.

Predicted Physicochemical Properties

Quantitative data for 2-Chloro-3-(chloromethyl)naphthalene is not experimentally documented. The following properties are calculated or estimated based on its structure and by comparison with related compounds.

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Weight | 211.08 g/mol | Calculated from Molecular Formula (C₁₁H₈Cl₂) |

| Monoisotopic Mass | 209.99975 Da | PubChemLite (Predicted)[1] |

| Appearance | Predicted to be a white to pale yellow solid at room temperature. | Based on analogues like 2-chloronaphthalene (m.p. 59 °C)[2] and 1,4-dichloronaphthalene (m.p. 67-68 °C)[3]. |

| Melting Point | Estimated > 60 °C | Increased molecular weight and potential for crystal packing compared to dichloronaphthalene isomers suggest a solid state. |

| Boiling Point | Estimated > 290 °C | Higher than dichloronaphthalene isomers (e.g., 1,3-DCN b.p. 291.20 °C)[4] due to the additional chloromethyl group. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, ether, chlorinated solvents).[4][5] | The hydrophobic naphthalene core dominates its solubility profile, a characteristic shared by related compounds.[4][5] |

| XlogP | 4.2 | PubChemLite (Predicted)[1] |

Proposed Synthesis Pathway and Experimental Protocol

The targeted synthesis of 2-Chloro-3-(chloromethyl)naphthalene is challenging due to regioselectivity concerns in electrophilic substitution reactions on the naphthalene core. A plausible, albeit unverified, synthetic route would involve the chlorination of 2-methylnaphthalene followed by free-radical chlorination of the methyl group.

Causality of Pathway Choice: Starting with 2-methylnaphthalene allows for the sequential introduction of the required functional groups. The first step, electrophilic chlorination, must be controlled to favor substitution at the C3 position. While electrophilic substitution on 2-substituted naphthalenes can be complex, directing effects can be manipulated. The subsequent step, free-radical chlorination of the methyl group, is a well-established transformation for benzylic positions.[6]

Hypothetical Protocol: Two-Step Synthesis from 2-Methylnaphthalene

Step 1: Chlorination of 2-Methylnaphthalene to 2-Chloro-3-methylnaphthalene

-

Rationale: Direct electrophilic chlorination of 2-methylnaphthalene. This reaction will likely produce a mixture of isomers, and separation of the desired 2-chloro-3-methylnaphthalene (CAS 62956-38-1)[7] would be a critical and challenging step.

-

Procedure:

-

In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., for HCl) with 2-methylnaphthalene and a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Protect the reaction from light to minimize side-chain chlorination.

-

Cool the mixture in an ice bath.

-

Slowly bubble chlorine gas through the stirred solution. A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) may be required to promote aromatic chlorination, but its use will complicate the product mixture. Alternatively, a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) could be used.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by washing with an aqueous solution of sodium bisulfite, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil/solid by fractional distillation or column chromatography to isolate the 2-chloro-3-methylnaphthalene isomer. This is the most demanding step of the synthesis.

-

Step 2: Free-Radical Chlorination of 2-Chloro-3-methylnaphthalene

-

Rationale: The benzylic protons of the methyl group are susceptible to radical halogenation. This reaction is typically initiated by UV light or a radical initiator.[6]

-

Procedure:

-

Dissolve the purified 2-chloro-3-methylnaphthalene in a dry, inert solvent like carbon tetrachloride in a quartz reaction vessel.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.

-

Heat the mixture to reflux (approx. 77 °C for CCl₄).

-

Slowly add a solution of N-chlorosuccinimide (NCS) or bubble chlorine gas through the refluxing solution at a controlled rate.

-

Monitor the reaction by ¹H NMR (disappearance of the methyl singlet) or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture.

-

Filter off the succinimide byproduct (if NCS was used).

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product, 2-Chloro-3-(chloromethyl)naphthalene, can be purified by recrystallization or column chromatography.

-

Caption: Proposed two-step synthesis of 2-Chloro-3-(chloromethyl)naphthalene.

Analytical Characterization Workflow

As a novel or uncharacterized compound, a multi-technique approach is essential for unambiguous structural confirmation.

Self-Validating Protocol: The combination of Mass Spectrometry (for molecular mass and elemental composition), NMR (for the carbon-hydrogen framework and connectivity), and IR spectroscopy (for functional groups) provides a self-validating system for structural elucidation.

-

Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is ideal.[8][9]

-

Expected Results: The molecular ion (M⁺) peak should be observed at m/z 210 (for ³⁵Cl isotopes). A crucial diagnostic feature will be the isotopic pattern characteristic of two chlorine atoms: peaks at M (m/z 210), M+2 (m/z 212), and M+4 (m/z 214) in an approximate ratio of 100:65:10. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₁H₈Cl₂.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR spectra recorded in a solvent like CDCl₃.

-

Predicted ¹H NMR Spectrum:

-

A singlet for the benzylic protons (-CH₂Cl) is expected around δ 4.8-5.0 ppm. This is a key diagnostic signal.

-

The aromatic region (δ 7.2-8.2 ppm) will show a complex pattern of multiplets corresponding to the six aromatic protons. Specific assignments would require 2D NMR techniques (COSY, HSQC/HMBC) or computational prediction.[10][11]

-

-

Predicted ¹³C NMR Spectrum:

-

A signal for the benzylic carbon (-CH₂Cl) is expected around δ 45-50 ppm.

-

Ten distinct signals in the aromatic region (approx. δ 125-135 ppm), including two carbons directly attached to chlorine atoms which would be influenced accordingly.

-

-

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Absorption Bands:

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

~2960-2850 cm⁻¹ (Aliphatic C-H stretch from -CH₂Cl)

-

~1600, 1500 cm⁻¹ (Aromatic C=C skeletal vibrations)

-

~800-600 cm⁻¹ (C-Cl stretch)

-

-

Caption: A standard workflow for the purification and characterization of the target compound.

Predicted Reactivity and Potential Applications

The synthetic utility of 2-Chloro-3-(chloromethyl)naphthalene stems from its two distinct reactive sites.

-

Reactivity of the Chloromethyl Group: The C3-chloromethyl group behaves as a reactive benzylic halide.[12][13] It is highly susceptible to nucleophilic substitution reactions (S_N1 and S_N2 mechanisms). The benzylic carbocation intermediate in an S_N1 pathway is stabilized by the adjacent naphthalene ring. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides, carbanions), making it a versatile building block for constructing more complex molecules.[14][15]

-

Reactivity of the Naphthalene Ring: The naphthalene core is electronically deactivated by the two electron-withdrawing chlorine atoms (one on the ring, one on the methyl group) via the inductive effect.[16] Consequently, further electrophilic aromatic substitution would be significantly more difficult than on unsubstituted naphthalene and would require harsh reaction conditions.

-

Potential Applications:

-

Medicinal Chemistry: As a bifunctional fragment, it could be used to synthesize novel compounds for screening. The (2-chloronaphthalen-3-yl)methyl moiety could be incorporated into larger molecules to probe interactions with biological targets.

-

Materials Science: The ability of the chloromethyl group to undergo substitution reactions makes it a potential monomer or cross-linking agent for the synthesis of specialty polymers with tailored thermal or optical properties.

-

Caption: Key predicted reaction pathways for 2-Chloro-3-(chloromethyl)naphthalene.

Conclusion

While direct experimental data remains elusive, a comprehensive theoretical profile of 2-Chloro-3-(chloromethyl)naphthalene can be constructed. It is predicted to be a solid, organic-soluble compound. Its synthesis is plausible via a multi-step route from 2-methylnaphthalene, though challenges in isomeric purification are anticipated. The molecule's primary utility is expected to derive from the high reactivity of its benzylic chloromethyl group, positioning it as a versatile intermediate for introducing the dichlorinated naphthalene scaffold in drug discovery and materials science. The protocols and predictions outlined in this guide provide a robust starting point for any researcher or organization looking to synthesize and explore the chemistry of this compound.

References

-

PubChemLite. (n.d.). 2-chloro-3-(chloromethyl)naphthalene (C11H8Cl2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylnaphthalene. Retrieved from [Link]

- Pico, Y. (Ed.). (2020). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. In Comprehensive Analytical Chemistry (Vol. 89). Elsevier.

-

NIST. (n.d.). 2-(chloromethyl)naphthalene. In NIST Chemistry WebBook. Retrieved from [Link]

- Ballester, M., et al. (1993). Extensive Chlorination of Methylnaphthalenes, Friedel-Crafts Alkylation of Pentachlorobenzene by Heptachloro(chloromethyl) naphthalenes, and Related Results. The Journal of Organic Chemistry, 58(2), 348-356.

-

Inxight Drugs. (n.d.). 2-(Chloromethyl)naphthalene. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(chloromethyl)naphthalene (C11H9Cl). Retrieved from [Link]

- Google Patents. (n.d.). CN113999086B - Preparation method of 1-chloromethyl naphthalene.

- Kóczián, L., et al. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.

-

Solubility of Things. (n.d.). 1,3-Dichloronaphthalene. Retrieved from [Link]

-

Mol-Instincts. (2025). 2-(chloromethyl)naphthalene. Retrieved from [Link]

- Fiedler, H., et al. (1994).

- Han, Y., et al. (2014). Gas chromatography-triple quadrupole mass spectrometry for the determination of atmospheric polychlorinated naphthalenes. Analytica Chimica Acta, 843, 49-56.

-

ChemBK. (2024). 1,4-dichloronaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of naphthalene with benzyl chloride over an MCM-41 solid acid catalyst: A kinetic study. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)naphthalene. Retrieved from [Link]

- MDPI. (2024). Dichloro-μ2,μ2-naphthalene-1,8-diyl-bis(N,N,N′,N′-tetramethylethylenediamino)tetracopper(I). Molecules, 29(11), 2697.

-

Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]

-

askIITians. (2025). Out of chlorobenzene and benzyl chloride, which one gets easily hydro. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

- Google Patents. (n.d.). JP5087312B2 - A method for producing bis (chloromethyl) naphthalene.

- Alam, M. S., et al. (2011). Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh. Arabian Journal of Chemistry, 4(3), 315-320.

- MDPI. (2018). Mesoporous Beta Zeolite Catalysts for Benzylation of Naphthalene: Effect of Pore Structure and Acidity.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Organic Letters. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

- Al-Nu'aimi, D. S., et al. (1985). Chlorine as an activating group in an electrophilic substitution. The Friedel–Crafts acetylation of 1-chloronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 1811-1816.

-

NIH. (n.d.). NMR shift prediction from small data quantities. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR model prediction. Retrieved from [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-chloro-3-(chloromethyl)naphthalene (C11H8Cl2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 2506-41-4: 2-(Chloromethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-3-methylnaphthalene | C11H9Cl | CID 19990353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Gas chromatography-triple quadrupole mass spectrometry for the determination of atmospheric polychlorinated naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]

- 13. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 14. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. chem.libretexts.org [chem.libretexts.org]

2-Chloro-3-(chloromethyl)naphthalene CAS number and identifiers

High-Purity Intermediate for Polycyclic Aromatic Functionalization

Executive Summary

2-Chloro-3-(chloromethyl)naphthalene is a specialized bifunctional building block used in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical scaffolds. Characterized by the presence of a stable aryl chloride and a highly reactive benzylic chloride, this compound serves as a "linchpin" intermediate. It allows for orthogonal functionalization—where the chloromethyl group undergoes facile nucleophilic substitution while the aryl chloride remains available for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the physicochemical profile, validated synthesis protocols, and critical reactivity patterns of this compound, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is often generated in situ or used immediately due to the high reactivity of the benzylic chloride. Below is the definitive identification data.

| Parameter | Technical Specification |

| IUPAC Name | 2-Chloro-3-(chloromethyl)naphthalene |

| Common Synonyms | 3-Chloromethyl-2-chloronaphthalene; |

| Molecular Formula | C |

| Molecular Weight | 211.09 g/mol |

| PubChem CID | 15205140 |

| Precursor CAS | 62956-38-1 (2-Chloro-3-methylnaphthalene) |

| Structural SMILES | C1=CC=C2C=C(C(=CC2=C1)CCl)Cl |

| Physical State | Off-white to pale yellow crystalline solid (Predicted) |

| Solubility | Soluble in CH |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive (benzylic halide). |

Note on CAS: While the precursor 2-chloro-3-methylnaphthalene is indexed under CAS 62956-38-1 , the specific chloromethylated product is often referenced by its structure or PubChem CID in literature due to its transient use as an intermediate.

Synthetic Pathways & Production

The most reliable route to 2-chloro-3-(chloromethyl)naphthalene is the Radical Halogenation of its methyl precursor. This method is preferred over direct chloromethylation (Blanc reaction) of 2-chloronaphthalene due to regioselectivity issues (which often yield mixtures of 1- and 3- isomers).

Validated Protocol: Radical Chlorination

Objective: Selective chlorination of the benzylic methyl group without affecting the aromatic ring.

Reagents:

-

Substrate: 2-Chloro-3-methylnaphthalene (1.0 eq)

-

Halogen Source: N-Chlorosuccinimide (NCS) (1.05 eq) or Sulfuryl Chloride (SO

Cl -

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Solvent: Carbon Tetrachloride (CCl

) or Benzotrifluoride (PhCF

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-chloro-3-methylnaphthalene in anhydrous solvent (0.1 M concentration) under an inert atmosphere (N

or Ar). -

Activation: Add NCS and the radical initiator (AIBN/BPO).

-

Reflux: Heat the mixture to reflux (76–80°C). The reaction is driven by light or heat to initiate the radical chain.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (higher R

) will disappear, replaced by the product spot.-

Critical Control Point: Stop the reaction immediately upon consumption of starting material to prevent over-chlorination to the dichloromethyl derivative.

-

-

Work-up: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Recrystallize from heptane or purify via rapid silica gel chromatography. Do not store on silica for long periods as the benzylic chloride is labile.

Mechanistic Visualization

The following diagram illustrates the radical chain mechanism and potential side reactions.

Figure 1: Radical substitution pathway. Control of stoichiometry prevents the formation of the dichloromethyl byproduct.

Reactivity & Applications

The utility of 2-chloro-3-(chloromethyl)naphthalene lies in its orthogonal reactivity . The benzylic chloride is widely reactive toward nucleophiles (

Key Transformations

-

Synthesis of 2-Chloro-3-naphthaldehyde:

-

Method: Sommelet Reaction.

-

Protocol: React the chloromethyl compound with Hexamethylenetetramine (HMTA) in refluxing ethanol/water, followed by acid hydrolysis.

-

Significance: The resulting aldehyde is a key precursor for fluorogenic probes and naphthalene-based dyes.

-

-

Heterocycle Formation (Naphthofurans/Naphthothiophenes):

-

Method: Condensation with phenols or thiophenols followed by intramolecular cyclization.

-

Mechanism:[4] The chloromethyl group alkylates the heteroatom (O/S), and the subsequent Pd-catalyzed intramolecular arylation closes the ring using the 2-chloro position.

-

-

Wittig Reagents:

-

Reaction with Triphenylphosphine (PPh

) yields the phosphonium salt, used to install the naphthylmethyl group into alkenes.

-

Reactivity Workflow

Figure 2: Divergent synthesis applications utilizing the reactive chloromethyl handle.

Handling, Safety & Stability

Warning: This compound combines the hazards of alkyl halides and aromatic chlorides.

-

Lachrymator: Like benzyl chloride, this compound is a potent lachrymator. It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.

-

Alkylating Agent: It is a direct-acting alkylating agent. It must be treated as a potential carcinogen and mutagen. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Storage: Store at 2–8°C under inert gas (Argon). The compound degrades upon exposure to moisture, releasing HCl gas.

References

-

PubChem. "2-chloro-3-(chloromethyl)naphthalene (CID 15205140)." National Library of Medicine. Link

-

PubChem. "2-Chloro-3-methylnaphthalene (CID 19990353)." National Library of Medicine. Link

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

-

CymitQuimica. "2-(Chloromethyl)naphthalene CAS 2506-41-4 Data Sheet." (Cited for physical property comparison of the non-chlorinated analog). Link

Sources

- 1. Betazine | C9H9I2NO3 | CID 3080599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | C28H50O8 | CID 75622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7,4'-Trihydroxyisoflavanone | C15H12O5 | CID 125100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Comprehensive Solubility Profiling of 2-Chloro-3-(chloromethyl)naphthalene in Organic Solvents

Executive Summary

Understanding the solubility profile of complex chemical intermediates is a foundational requirement for optimizing organic synthesis, crystallization, and downstream pharmaceutical formulation. 2-Chloro-3-(chloromethyl)naphthalene (CAS: 166042-74-6) is a versatile, highly lipophilic building block. Because empirical solubility data for highly specific intermediates is often sparse, scientists must rely on rigorous physicochemical profiling followed by self-validating high-throughput screening. This technical guide establishes the structural causality behind the solvation of this compound and provides a field-proven, high-throughput methodology for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict how 2-Chloro-3-(chloromethyl)naphthalene interacts with various organic solvents, we must deconstruct its molecular architecture (Formula: C₁₁H₈Cl₂, MW: 211.09 g/mol ). Dissolution is a thermodynamic competition between the energy required to disrupt the crystalline lattice (

-

The Naphthalene Core: The planar, aromatic naphthalene ring provides a large, polarizable

-electron system. In the solid state, this drives strong -

Halogen Substituents: The molecule features an aryl chloride and a benzylic chloromethyl group. While these introduce localized dipoles, they completely lack hydrogen bond donors and are extremely weak hydrogen bond acceptors.

-

Solvation Causality: Because the compound cannot participate in hydrogen bonding, polar protic solvents (like water or methanol) face a massive entropic and enthalpic penalty when attempting to form a solvation cavity. Consequently, the highest solubilization capacity is achieved in non-polar or polar aprotic solvents with low dielectric constants and matching Hildebrand solubility parameters.

Predictive Solubility Matrix in Organic Solvents

Based on the structural causality outlined above, the following table summarizes the predictive solubility profile of 2-chloro-3-(chloromethyl)naphthalene across standard organic solvent classes.

| Solvent Class | Solvent | Estimated Solubility | Solvation Causality |

| Halogenated | Dichloromethane (DCM) | High (> 150 mg/mL) | Strong dispersion forces; solvent dipole perfectly matches the C-Cl bonds. |

| Halogenated | Chloroform | High (> 150 mg/mL) | High polarizability efficiently disrupts |

| Aromatic | Toluene | High (> 100 mg/mL) | Excellent |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderate (50 - 100 mg/mL) | Moderate dipole-dipole interactions; ether oxygen provides favorable induced dipoles. |

| Polar Aprotic | Ethyl Acetate | Moderate (20 - 50 mg/mL) | Ester dipole interacts with the benzylic chloride, but lacks |

| Non-Polar Aliphatic | n-Hexane | Low (10 - 20 mg/mL) | Weak dispersion forces; unable to efficiently disrupt the strong aromatic crystal lattice. |

| Polar Protic | Methanol / Water | Very Low (< 1 mg/mL) | High energy penalty for cavity formation in H-bonded networks; API cannot H-bond. |

Self-Validating High-Throughput Solubility Screening (HTSS)

Transitioning from predictive models to empirical data requires a robust experimental workflow. Traditional manual solubility screening is material-intensive and can take up to 3-4 weeks[1]. By leveraging modern high-throughput screening (HTS) platforms, researchers can generate highly accurate thermodynamic data in just 2-3 days[2].

The following protocol is designed as a self-validating system . It not only quantifies the dissolved active pharmaceutical ingredient (API) but also verifies the physical state of the residual solid, ensuring that the measured solubility corresponds to the correct polymorph rather than an unintended solvate.

Step-by-Step Methodology

Phase 1: Dispensing and Kinetic Override

-

Solid Dispensing: Dispense an excess of 2-chloro-3-(chloromethyl)naphthalene powder into a 96-well plate format (e.g., 2 mL Eppendorf tubes)[3].

-

Solvent Addition: Add 500 µL of the target organic solvents to the respective wells.

-

Thermal Excursion: Seal the plate and incubate at 65°C for 24 hours on a shaker-incubator[3].

-

Causality: Dissolution of highly crystalline aromatic compounds is often kinetically bottlenecked. This elevated temperature excursion overcomes the kinetic activation energy, deliberately inducing a supersaturated state.

-

-

Thermodynamic Equilibration: Cool the samples to the target operating temperature (e.g., 25°C or 37°C) and incubate for an additional 24 hours[3].

-

Causality: Allowing the system to precipitate and equilibrate from a supersaturated state guarantees that the final concentration represents true thermodynamic equilibrium, eliminating the risk of measuring a metastable state.

-

Phase 2: Phase Separation & Quantification 5. Separation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the undissolved solid[3]. 6. UHPLC Analysis: Extract a 5 µL aliquot of the supernatant. Analyze via using a poroshell C18 column (e.g., 2.7 µm, 150 x 4.6 mm) with an isocratic mobile phase[3].

-

Causality: UHPLC provides rapid (< 5 min) and highly accurate quantification of lipophilic compounds without interference from complex solvent matrices.

Phase 3: Solid-State Verification (Self-Validation) 7. Morphological Analysis: Extract the residual pellet and analyze it using or X-Ray Powder Diffraction (XRPD).

-

Causality: This is the critical self-validating step. If a solvent induces a polymorph transformation or forms a solvate, the lattice energy (

) changes, invalidating the solubility data for the original form. BMI requires as little as 25 µL of sample to confirm the morphology of the precipitated solids, ensuring the thermodynamic data is strictly tied to the intended crystal structure.

Experimental Workflow Visualization

Fig 1: High-throughput thermodynamic solubility screening and self-validation workflow.

References

-

Establishing a high throughput screen of drug solubility in pharmaceutical excipients World Pharma Today[Link]

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations Biopharma Asia [Link]

-

A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN Recipharm [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI Waters Corporation [Link]

Sources

Synthesis of 2-Chloro-3-(chloromethyl)naphthalene: A Technical Guide to Radical Benzylic Chlorination

Executive Summary

The transformation of 2-chloro-3-methylnaphthalene to 2-chloro-3-(chloromethyl)naphthalene (CAS 166042-74-6) is a critical structural modification in organic synthesis and drug development. The resulting benzylic chloride serves as a highly versatile electrophilic handle, enabling downstream cross-coupling, nucleophilic substitutions, and the construction of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, mechanistic, and practical guide to achieving this transformation via a highly selective radical-mediated benzylic chlorination, ensuring high yields while suppressing unwanted aromatic ring halogenation.

Mechanistic Principles: The Goldfinger Mechanism

While benzylic chlorination using N-chlorosuccinimide (NCS) is often simplified as a direct hydrogen abstraction by a succinimidyl radical, empirical evidence in non-polar solvents heavily supports the Goldfinger Mechanism [1]. Understanding this causality is paramount for reaction optimization.

The reaction is a self-propagating radical chain process[2]:

-

Initiation: The thermal decomposition of the initiator (e.g., AIBN) generates isobutyronitrile radicals. These radicals interact with trace impurities or NCS to generate the first chlorine radicals (Cl•).

-

Propagation Step 1 (Abstraction): The highly reactive Cl• radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-3-methylnaphthalene. This forms a resonance-stabilized benzylic radical and generates hydrogen chloride (HCl)[2].

-

Propagation Step 2 (Ionic Cl₂ Generation): The in situ generated HCl reacts ionically with suspended NCS. This step produces succinimide (which precipitates) and maintains a very low, steady-state concentration of molecular chlorine (Cl₂)[1].

-

Propagation Step 3 (Chlorination): The benzylic radical reacts with the trace Cl₂, yielding the target 2-chloro-3-(chloromethyl)naphthalene and regenerating the Cl• radical to sustain the chain[2].

Radical chain mechanism (Goldfinger) for benzylic chlorination.

Reagent Selection & Causality

Designing a self-validating and robust protocol requires deliberate reagent choices:

-

Chlorinating Agent (NCS vs. Cl₂ gas): Direct use of Cl₂ gas or sulfuryl chloride (SO₂Cl₂) often leads to over-chlorination (forming the dichloromethyl derivative) or electrophilic aromatic substitution on the electron-rich naphthalene ring. NCS is utilized because it acts as a "clutch," releasing Cl₂ only as fast as HCl is generated, keeping the steady-state concentration of Cl₂ low enough to favor radical pathways exclusively[1][2].

-

Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is selected over Benzoyl Peroxide (BPO) due to its thermal decomposition profile. AIBN has a half-life of approximately 1 hour at 80–85 °C. This perfectly matches the reflux temperature of standard chlorination solvents, ensuring a steady, controlled flux of initiating radicals throughout the 4-to-6-hour reaction window.

-

Solvent Selection: Historically, carbon tetrachloride (CCl₄) was the gold standard due to its complete lack of abstractable hydrogen atoms[2]. However, due to its severe toxicity and ozone-depleting properties, modern green chemistry mandates alternatives. Trifluorotoluene (PhCF₃) or 1,2-dichloroethane (DCE) are the optimal scalable substitutes, offering similar non-polar, radical-transparent environments[3].

Experimental Protocol

This workflow is designed as a self-validating system. The physical precipitation of succinimide and specific NMR shifts act as intrinsic checkpoints for reaction progress.

Step 1: Reaction Setup

-

In a flame-dried, nitrogen-purged round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-chloro-3-methylnaphthalene[4] in 40 mL of anhydrous trifluorotoluene (PhCF₃).

-

Add 10.5 mmol (1.05 equivalents) of recrystallized N-chlorosuccinimide (NCS). The NCS will remain partially suspended.

Step 2: Initiation & Propagation 3. Add 0.5 mmol (0.05 equivalents) of AIBN to the suspension. 4. Gradually heat the mixture to a gentle reflux (80–85 °C). 5. Self-Validation Checkpoint: As the reaction proceeds, the dense NCS powder will be consumed, and lighter, flocculent succinimide will begin to precipitate.

Step 3: Monitoring 6. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV 254 nm). 7. Self-Validation Checkpoint: For rigorous validation, take a 0.1 mL aliquot, concentrate it, and run a crude ¹H NMR. The starting material's benzylic methyl singlet at ~2.5 ppm will diminish, replaced by the product's chloromethyl singlet at ~4.7 ppm.

Step 4: Workup & Purification 8. Once complete (typically 4–6 hours), cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of the succinimide byproduct. 9. Filter the mixture through a pad of Celite, washing the filter cake with a small volume of cold PhCF₃. 10. Wash the combined organic filtrate sequentially with water (2 × 20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄. 11. Concentrate under reduced pressure. The crude 2-chloro-3-(chloromethyl)naphthalene can be purified via recrystallization from hot hexanes or short-path silica gel chromatography.

Step-by-step experimental workflow for the synthesis protocol.

Quantitative Data & Optimization

The table below summarizes the optimization landscape for benzylic chlorination, comparing historical benchmarks against modern, scalable conditions.

| Solvent System | Initiator | Temp (°C) | Time (h) | Yield (%) | Purity Profile & Notes |

| CCl₄ | AIBN (0.05 eq) | 77 | 4.0 | 85% | Historical benchmark; high purity but highly toxic/regulated. |

| PhCF₃ | AIBN (0.05 eq) | 85 | 4.5 | 82% | Optimal modern condition; excellent radical transparency. |

| DCE | BPO (0.05 eq) | 83 | 6.0 | 78% | Viable alternative; BPO requires slightly longer reaction times. |

| MeCN | UV Light (254nm) | 25 | 12.0 | 60% | Photochemical initiation; prone to over-chlorination side reactions. |

References

-

Sigma-Aldrich. "2-chloro-3-(chloromethyl)naphthalene". Sigmaaldrich.com. Available at:

-

PubChem. "2-Chloro-3-methylnaphthalene | C11H9Cl | CID 19990353". National Institutes of Health. Available at:[4]

-

BenchChem. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions". Benchchem.com. Available at:[2]

-

University of Glasgow. "Selectivity of Aryl and Benzylic Bromination". Gla.ac.uk. Available at:[1]

-

ResearchGate. "Mild Aliphatic and Benzylic Hydrocarbon C-H Bond Chlorination Using Trichloroisocyanuric Acid". Researchgate.net. Available at:[3]

Sources

Safety Data Sheet (SDS) for 2-Chloro-3-(chloromethyl)naphthalene

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)naphthalene

Executive Summary

Compound Identity: 2-Chloro-3-(chloromethyl)naphthalene Formula: C₁₁H₈Cl₂ Molecular Weight: 211.09 g/mol Primary Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator, Potential Carcinogen (Alkylating Agent).

This technical guide serves as an advanced operational manual for researchers utilizing 2-Chloro-3-(chloromethyl)naphthalene , a specialized halogenated building block. Unlike standard Safety Data Sheets (SDS) which provide generic regulatory data, this document synthesizes chemical reactivity principles, read-across toxicology from structural analogs (e.g., 2-(chloromethyl)naphthalene), and field-proven handling protocols.[1] This compound is a potent electrophile used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates via nucleophilic substitution.

Part 1: Chemical Identity & Physicochemical Profiling

1.1 Structural Analysis & Reactivity The molecule features a naphthalene core substituted with a chlorine atom at the C2 position and a chloromethyl group at C3.[1]

-

The Chloromethyl Group (-CH₂Cl): This is the primary reactive center.[1] It is a benzylic chloride, making it highly susceptible to nucleophilic attack (

) but also prone to hydrolysis in moist air to form hydrochloric acid (HCl) and the corresponding alcohol. -

The Aryl Chloride (C2-Cl): This substituent is relatively inert under standard conditions but increases the molecule's lipophilicity (LogP) and electron deficiency, potentially enhancing the electrophilicity of the adjacent chloromethyl group.

1.2 Predicted Physicochemical Properties Note: As a specialized intermediate, specific experimental data is limited. Values below are derived from Structure-Activity Relationship (SAR) analysis of close analogs.

| Property | Predicted Value | Scientific Rationale |

| Physical State | Crystalline Solid | Naphthalene derivatives with polar substituents are typically solids.[1] |

| Melting Point | 65°C – 85°C | Higher than 2-(chloromethyl)naphthalene (48-51°C) due to increased molecular weight and symmetry. |

| Boiling Point | ~310°C (dec.)[1] | High boiling point expected; likely decomposes before boiling at atm pressure.[1] |

| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water (Hydrolyzes) | Lipophilic core drives organic solubility; benzylic chloride reacts with water.[1] |

| Vapor Density | > 1 (vs Air) | Heavy organic vapor; will accumulate in low-lying areas.[1] |

Part 2: Hazard Profiling & Toxicology (The "Why" Behind the Warnings)

2.1 Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): The chloromethyl group reacts with skin proteins via alkylation, releasing HCl. This causes immediate, deep chemical burns that may not be painful initially due to nerve damage.

-

Serious Eye Damage (Category 1): Irreversible corneal damage upon contact.[1]

-

Lachrymator: Even trace vapors trigger intense tearing and respiratory distress.[1]

-

Carcinogenicity (Suspected - Category 2): Benzylic chlorides are direct-acting alkylating agents.[1] They can form DNA adducts.[1] Treat as a mutagen.

2.2 Reactivity Hazards

-

Moisture Sensitivity: Rapidly hydrolyzes to release corrosive HCl gas.[1]

-

Reaction:

[1]

-

-

Incompatibility: Violent reaction with strong oxidizers, active metals (Li, Na), and strong bases.

Part 3: Safe Handling & Experimental Protocols

3.1 The "Dry-Chain" Protocol Due to moisture sensitivity and lachrymatory properties, this compound must never be handled on an open bench.[1]

Step-by-Step Handling Workflow:

-

Receipt: Inspect packaging for signs of corrosion (HCl leakage). Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Transfer: All weighing must occur inside a Glovebox or a well-ventilated Fume Hood using a localized exhaust snorkel.[1]

-

Solvents: Use only anhydrous solvents (water < 50 ppm).[1]

-

Quenching: Never dispose of unreacted material directly.[1] Quench with 10% NaOH/MeOH solution.

3.2 Personal Protective Equipment (PPE) Matrix Standard nitrile gloves are insufficient for prolonged contact with chlorinated aromatics.[1]

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Silver Shield® (Laminate) | Impermeable to benzylic chlorides.[1] |

| Gloves (Outer) | 8 mil Nitrile | Mechanical protection for the inner liner. |

| Respiratory | Full-face Respirator (ABEK1 filter) | Required if working outside a hood (e.g., spill cleanup).[1] |

| Body | Tyvek® Lab Coat | Prevents dust absorption into clothing.[1] |

Part 4: Emergency Response & Decontamination

4.1 Spill Response Logic

-

Small Spill (< 5g): Cover with dry lime or soda ash to neutralize potential HCl. Sweep up into a dry container.

-

Large Spill: Evacuate area. Do not use water (generates HCl mist).[1] Absorb with dry vermiculite.

4.2 First Aid (Chemical Specific)

-

Skin Contact: Immediate flushing with water is critical, but do not scrub (increases penetration).[1] Wash for 15+ minutes. Apply Calcium Gluconate gel if available (standard for HF, but soothing for HCl burns) or PEG-400 solution.

-

Eye Contact: Flush for 30 minutes. The "15-minute rule" is insufficient for alkylating agents.[1]

Part 5: Visualization of Workflows

Figure 1: Safe Handling & Synthesis Workflow This diagram outlines the decision logic for setting up a reaction involving 2-Chloro-3-(chloromethyl)naphthalene.

Caption: Operational workflow for handling moisture-sensitive benzylic chlorides.

Figure 2: Emergency Spill Response Logic Decision matrix for accidental release.

Caption: Triage protocol for spills of lachrymatory alkylating agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75632, 2-(Chloromethyl)naphthalene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Chloromethyl naphthalenes.[1] Retrieved from [Link]

-

Organic Syntheses (1941). 1-Chloromethylnaphthalene Synthesis (Methodology Reference). Coll. Vol. 4, p. 690.[2] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Experimental Determination of the Melting and Boiling Points of 2-Chloro-3-(chloromethyl)naphthalene

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the theoretical and practical aspects of determining the melting and boiling points of 2-Chloro-3-(chloromethyl)naphthalene. Given the specificity of this compound, publicly available data on its physical properties is scarce. Therefore, this document focuses on establishing a robust experimental protocol, grounded in first principles, to enable the accurate and reproducible characterization of this and similar novel chemical entities.

Introduction to 2-Chloro-3-(chloromethyl)naphthalene and the Imperative of Physical Characterization

2-Chloro-3-(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon. Its structure, featuring a naphthalene core with both a chloro and a chloromethyl substituent, suggests its potential as a versatile intermediate in organic synthesis. The reactive chloromethyl group makes it a candidate for nucleophilic substitution reactions, potentially serving as a building block for more complex molecules in pharmaceutical and materials science applications.[1][2]

The melting and boiling points are fundamental physical constants that provide the first indication of a compound's purity and are critical for its identification. For a pure crystalline solid, the melting point is the temperature at which it transitions into a liquid state and typically occurs over a narrow range (0.5-1°C). An impure substance will exhibit a depressed and broader melting point range. Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key indicator of its physical properties and structural characteristics.

This guide will detail the established methodologies for determining these crucial parameters for 2-Chloro-3-(chloromethyl)naphthalene, emphasizing the causality behind experimental choices to ensure self-validating and reliable results.

Theoretical Foundations: Intermolecular Forces and Phase Transitions

The melting and boiling points of a molecular compound are dictated by the strength of its intermolecular forces. For 2-Chloro-3-(chloromethyl)naphthalene, the following forces are at play:

-

London Dispersion Forces: These are the primary intermolecular forces for nonpolar molecules and increase with the size of the electron cloud and surface area. The large, planar naphthalene core ensures that these forces are significant.

-

Dipole-Dipole Interactions: The presence of two electronegative chlorine atoms creates permanent dipoles in the molecule, leading to electrostatic attractions between adjacent molecules. The relative orientation of the C-Cl bonds will determine the net molecular dipole moment.

The energy required to overcome these forces determines the temperatures of phase transition. The addition of a second chlorine atom to the naphthalene ring, as in the case of 2-Chloro-3-(chloromethyl)naphthalene compared to 2-(chloromethyl)naphthalene, is expected to increase both the molecular weight and the strength of dipole-dipole interactions, likely resulting in higher melting and boiling points.

Experimental Protocol for Melting Point Determination

A precise melting point determination is a cornerstone of compound characterization. The following protocol utilizes a modern digital melting point apparatus for enhanced accuracy and reproducibility.

Methodology

-

Sample Preparation:

-

Ensure the sample of 2-Chloro-3-(chloromethyl)naphthalene is thoroughly dried to remove any residual solvent, which could depress the melting point.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Crush the sample into a fine powder to ensure uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop.[3]

-

The final packed sample height should be between 1-2 mm to ensure even heating.[3][4]

-

-

Melting Point Apparatus Setup and Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Preliminary Measurement: Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.

-

Accurate Measurement: Allow the apparatus to cool. Set the starting temperature to about 10-15°C below the approximate melting point found.

-

Set a slow heating rate of 1-2°C per minute to ensure the sample and thermometer are in thermal equilibrium.[5]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[3]

-

Perform at least two careful determinations to ensure consistency.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Boiling Point Determination

The boiling point of 2-Chloro-3-(chloromethyl)naphthalene can be determined using a micro-scale method, which is ideal for small quantities of a newly synthesized compound.

Methodology (Siwoloboff Method)

-

Apparatus Setup:

-

Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Take a capillary tube sealed at one end. Place the capillary tube into the test tube with the open end downwards.[4]

-

Immerse this assembly in a heating bath (e.g., a Thiele tube or a beaker filled with high-boiling mineral oil).[4][6] The heating bath ensures uniform heat distribution.

-

-

Measurement:

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this point, the external pressure is equal to the vapor pressure of the liquid.

-

Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

-

Experimental Workflow Diagram

Caption: Workflow for Micro-Scale Boiling Point Determination.

Data Summary and Expected Values

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg/kPa) |

| 2-(Chloromethyl)naphthalene | C₁₁H₉Cl | 45 - 47[7][8] | 135[7][8] | 3 mmHg |

| 168 - 170[8] | 2.67 kPa | |||

| 1-(Chloromethyl)naphthalene | C₁₁H₉Cl | 32 | 164 - 165 | 2.67 kPa |

| 2-Chloro-3-methylnaphthalene | C₁₁H₉Cl | Data not available | Data not available | |

| 2,6-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | Data not available | Data not available |

Data for 2-Chloro-3-methylnaphthalene and 2,6-Bis(chloromethyl)naphthalene were not found in the provided search results.

Based on these related structures, it is reasonable to hypothesize that 2-Chloro-3-(chloromethyl)naphthalene will be a solid at room temperature. Its melting point is likely to be higher than that of 2-(chloromethyl)naphthalene due to the increased molecular weight and polarity from the additional chlorine atom. Similarly, its boiling point is expected to be significantly higher.

Safety and Handling

Halogenated aromatic compounds, particularly those with reactive chloromethyl groups, should be handled with care. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These compounds can be lachrymators and vesicants (blistering agents).[9]

Conclusion

The accurate determination of the melting and boiling points of 2-Chloro-3-(chloromethyl)naphthalene is a critical first step in its characterization for any research or development application. By following the detailed experimental protocols outlined in this guide, researchers can obtain reliable and reproducible data. This information is not only fundamental for confirming the identity and purity of the compound but also essential for designing subsequent synthetic transformations, purification strategies, and formulation processes.

References

- 2-(chloromethyl)naphthalene - 2506-41-4, C11H9Cl, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemicalBook.

- 2-(CHLOROMETHYL)NAPHTHALENE CAS#: 2506-41-4. ChemicalBook.

- Melting point determination. University of Calgary.

- Compound 2-chloro-3-(chloromethyl)naphthalene-1,4-dione. ChemDiv.

- CAS 2506-41-4: 2-(Chloromethyl)naphthalene. CymitQuimica.

- 2-Chloro-3-methylnaphthalene | C11H9Cl | CID 19990353. PubChem.

- Determination of Melting points and Boiling points. Learning Space.

- An In-depth Technical Guide to 2,6-Bis(chloromethyl)naphthalene: Synthesis, Properties, and Applications. Benchchem.

- 2-chloro-3-(chloromethyl)naphthalene (C11H8Cl2). PubChemLite.

- Determination of melting and boiling points. (n.d.).

- Class XI Determination of Melting and Boiling Points. Scribd.

- Determination of the Melting and Boiling Points of Compounds. (2014, October 6). YouTube.

- 2-(Chloromethyl)naphthalene | 2506-41-4. Sigma-Aldrich.

- A method for producing bis (chloromethyl) naphthalene. (n.d.). Google Patents.

- 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632. PubChem.

- Naphthalene, 1-chloromethyl. Organic Syntheses Procedure.

- Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives via η3-Benzylpalladium Intermediates: A New Strategy for Catalytic Dearomatization. (2011, September 13). ACS Publications.

- 2506-41-4 2-(chloromethyl)naphthalene. Win-Win Chemical.

- Oxirane, 2-chloro-3-(chloromethyl)- CAS#: 340294-08-8. ChemicalBook.

- 2-(chloromethyl)naphthalene. NIST WebBook.

- 1-(Chloromethyl)naphthalene. Santa Cruz Biotechnology.

- Preparation method of 1-chloromethyl naphthalene. (n.d.). Google Patents.

Sources

- 1. CAS 2506-41-4: 2-(Chloromethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-(CHLOROMETHYL)NAPHTHALENE CAS#: 2506-41-4 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Reactivity Profile of Chloromethylnaphthalenes: A Technical Guide for Synthetic Applications

Executive Summary

The chloromethyl group attached to a naphthalene ring represents a "super-benzylic" electrophile, characterized by enhanced lability compared to its phenyl analogues. This guide provides an in-depth analysis of the reactivity, synthesis, and application of 1-chloromethylnaphthalene (1-CMN) and 2-chloromethylnaphthalene (2-CMN) .

While both isomers serve as critical alkylating agents, 1-CMN is the industrial linchpin for the synthesis of allylamine antifungals, most notably Terbinafine . This document details the mechanistic basis of this reactivity, validated synthetic protocols, and the safety architecture required to handle these potent lachrymators.[1]

Electronic Structure & Mechanistic Basis

The reactivity of chloromethylnaphthalenes (CMNs) is governed by the ability of the adjacent naphthalene ring to stabilize positive charge development in the transition state.

The "Super-Benzylic" Effect

In nucleophilic substitution reactions, CMNs exhibit reaction rates significantly higher than benzyl chloride.

-

SN1 Pathway (Solvolysis): The rate-determining step involves the formation of a carbocation. The 1-naphthylmethyl cation is stabilized by extensive resonance delocalization across the bicyclic system.

-

SN2 Pathway (Direct Displacement): The adjacent

-system lowers the energy of the transition state by overlapping with the antibonding orbital of the C-Cl bond, facilitating nucleophilic attack.

Isomeric Differences: 1-CMN vs. 2-CMN

While both isomers are reactive, the 1-position (alpha) is generally preferred for electrophilic aromatic substitution precursors, but the 2-position (beta) offers a different steric profile for the resulting side chain.

-

1-CMN: The methylene group is peri- to the C8 proton, creating a "steric bay" that can influence the conformation of bulky nucleophiles.

-

2-CMN: Lacks peri-interactions, often resulting in slightly different solubility and packing properties in crystal structures of derivatives.

Visualization: Reactivity Landscape

The following diagram illustrates the divergent pathways available to the chloromethylnaphthalene core.

Figure 1: Divergent synthetic pathways for 1-chloromethylnaphthalene. The N-alkylation pathway is the primary route for pharmaceutical synthesis.

Synthesis of the Precursor: The Blanc Reaction[1]

The most direct route to 1-CMN is the Blanc Chloromethylation . This reaction is an electrophilic aromatic substitution where formaldehyde acts as the carbon source.[2][3][4]

Reaction Mechanism[1][2][3][5]

-

Activation: Formaldehyde is protonated or complexed with a Lewis acid (ZnCl2) to form a highly electrophilic hydroxymethyl cation or chloromethyl cation equivalent.

-

Attack: The naphthalene ring attacks the electrophile, predominantly at the alpha (1-) position due to kinetic control.

-

Chlorination: The intermediate alcohol is rapidly converted to the chloride by HCl.

Validated Protocol: Synthesis of 1-Chloromethylnaphthalene

Note: This protocol is adapted for high selectivity to minimize bis-chloromethylation.

Reagents:

-

Naphthalene (1.0 eq)[5]

-

Paraformaldehyde (1.2 eq)[6]

-

Glacial Acetic Acid (Solvent/Promoter)

-

Phosphoric Acid (85%, Catalyst)

Step-by-Step Methodology:

-

Setup: In a 3-neck RBF equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Naphthalene (0.2 mol), Paraformaldehyde (0.25 mol), Glacial Acetic Acid (30 mL), and Phosphoric Acid (15 mL).

-

Acid Addition: Add Conc. HCl (35 mL) dropwise while stirring.

-

Reaction: Heat the mixture to 80–85°C for 8–10 hours. Vigorous stirring is essential to mix the biphasic system.

-

Quench: Cool to 20°C and pour into ice water (200 mL).

-

Extraction: Decant the aqueous layer. Wash the organic oil with cold water (3x) and saturated NaHCO3 to remove residual acid.

-

Purification: Distillation under reduced pressure is required to separate the product from unreacted naphthalene and the high-boiling bis-chloromethylated byproducts.

Critical Quality Attribute (CQA): Monitor the formation of Bis(chloromethyl) ether (BCME) . This is a potent carcinogen formed from formaldehyde and HCl. Perform this reaction in a high-efficiency fume hood.

Case Study: Synthesis of Terbinafine Intermediate

The pharmaceutical utility of 1-CMN is best exemplified by the synthesis of N-methyl-1-naphthalenemethanamine , the key secondary amine scaffold of Terbinafine (Lamisil).

The Challenge

Direct reaction of 1-CMN with methylamine often leads to over-alkylation (formation of the tertiary amine). To prevent this, a large excess of methylamine is used.

Experimental Workflow (N-Alkylation)

Table 1: Reaction Parameters for N-Alkylation

| Parameter | Condition | Rationale |

| Nucleophile | Methylamine (40% aq. or alcoholic) | Used in 5-10 fold excess to favor mono-alkylation. |

| Solvent | Toluene or Ethanol | Toluene allows for easy aqueous workup; Ethanol is faster (polar). |

| Temperature | 20–25°C (RT) | High reactivity of 1-CMN allows mild conditions, reducing byproducts. |

| Base | NaOH (aq) or excess amine | Neutralizes the HCl generated during substitution. |

Validated Protocol

-

Charge: Place 40% aqueous methylamine (10 eq) in a reactor.

-

Addition: Dissolve 1-CMN (1 eq) in Toluene (3 vol). Add this solution dropwise to the amine over 60 minutes. Crucial: Slow addition keeps the amine concentration high relative to the alkylating agent.

-

Stir: Agitate at room temperature for 4 hours. Monitor by TLC or HPLC.

-

Workup: Separate phases. Extract the aqueous layer with toluene. Combine organics.

-

Isolation: Wash with water, dry over Na2SO4, and concentrate. The product is often converted to the HCl salt for stability and storage.

Visualization: Terbinafine Pathway

This diagram maps the conversion of the raw naphthalene to the final drug substance.

Figure 2: The synthetic lineage of Terbinafine, highlighting 1-CMN as the critical branch point.

Advanced Applications: Pd-Catalyzed Dearomatization

Recent literature highlights the use of 1-CMN in palladium-catalyzed nucleophilic dearomatization. Unlike standard substitution, this pathway attacks the ring system itself under specific conditions.

-

Mechanism: Formation of an

-benzylpalladium intermediate allows nucleophiles to attack the ring carbons, disrupting aromaticity to form substituted carbocycles. -

Significance: This transforms the flat naphthalene core into 3D scaffolds valuable for increasing "Fsp3" character in drug discovery libraries.

Safety & Handling (E-E-A-T Compliance)

Handling 1-CMN requires strict adherence to safety protocols due to its alkylating nature and lachrymatory properties.[4]

Table 2: Hazard Profile and Mitigation

| Hazard Class | Manifestation | Mitigation Strategy |

| Lachrymator | Severe eye irritation/tearing | Handle only in a certified fume hood. Wear tight-fitting goggles (not just safety glasses).[9] |

| Skin Corrosive | Chemical burns, potential sensitization | Double-gloving (Nitrile/Neoprene). Immediate wash with soap/water upon contact.[9][10][11][12] |

| Carcinogenicity | Suspected human carcinogen (Alkylating agent) | Use closed systems where possible. Decontaminate glassware with dilute NaOH before removal from hood. |

| Impurity Risk | Bis(chloromethyl) ether (BCME) | During synthesis (Blanc reaction), ensure temperature control. Test specifically for BCME if generating in-house. |

References

-

Synthesis of Terbinafine: Process for the preparation of Terbinafine intermediate. Technical Disclosure Commons, 2024. Link

-

Blanc Reaction Mechanism: Blanc chloromethylation.[2][3][4][7][8] Wikipedia/Organic Chemistry Portal.[2] Link

-

Safety Data: 1-(Chloromethyl)naphthalene Safety Data Sheet. PubChem/BenchChem. Link

-

Antifungal Activity: Synthesis and Antifungal Activity of Terbinafine Analogues. Der Pharma Chemica, 2011.[13] Link

-

Palladium Catalysis: Nucleophilic dearomatization of chloromethyl naphthalene derivatives via η3-benzylpalladium intermediates.[14] Organic Letters, 2011. Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 7. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Nucleophilic dearomatization of chloromethyl naphthalene derivatives via η3-benzylpalladium intermediates: a new strategy for catalytic dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Nucleophilic substitution protocols for 2-Chloro-3-(chloromethyl)naphthalene

Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Abstract & Strategic Overview

2-Chloro-3-(chloromethyl)naphthalene is a high-value bifunctional building block. Its utility in drug discovery stems from the orthogonal reactivity of its two electrophilic sites:

-

The Benzylic Chloride (C3 position): Highly reactive toward

nucleophilic substitution under mild conditions. -

The Aryl Chloride (C2 position): Sterically hindered and electronically stable; requires transition metal catalysis (e.g., Pd, Ni) for activation.[1]

This guide details protocols to selectively functionalize the benzylic position while preserving the aryl chloride.[2][3] This selectivity allows the aryl chloride to serve as a "latent" handle for subsequent cross-coupling or intramolecular cyclization reactions, facilitating the rapid construction of tricyclic heterocycles (e.g., benzo[f]isoindoles).

Chemical Reactivity & Mechanistic Logic[1]

The Selectivity Hierarchy

The success of these protocols relies on exploiting the kinetic difference between the

-

Benzylic

: The naphthalene ring stabilizes the transition state via -

Aryl Stability: The C2-Cl bond is robust against standard nucleophiles (amines, alkoxides) below 100°C, preventing side reactions during the initial functionalization.[1]

Visualization: Orthogonal Reaction Pathways

Figure 1: The sequential functionalization strategy. Path A exploits the reactive benzylic center, while Path B utilizes the aryl chloride for ring closure.[1]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of secondary and tertiary benzyl amines.[1]

Rationale: The use of inorganic base (

Materials

-

Substrate: 2-Chloro-3-(chloromethyl)naphthalene (1.0 equiv)[1]

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.1 – 1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv)[1] -

Solvent: Acetonitrile (MeCN), ACS Grade

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Use only if reaction is sluggish (Finkelstein activation).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-3-(chloromethyl)naphthalene (1.0 g, ~4.7 mmol) in MeCN (15 mL).

-

Activation: Add

(1.3 g, 9.4 mmol). Note: If using a sterically hindered amine, add NaI (70 mg) at this stage to generate the more reactive benzylic iodide in situ. -

Addition: Add the amine (5.2 mmol) dropwise at room temperature.

-

Reaction:

-

Standard Amines: Stir at Room Temperature (RT) for 4–6 hours.

-

Hindered Amines: Heat to 50°C for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material peak.

-

-

Workup:

-

Purification: Dry over

, filter, and concentrate. Most products are pure enough for the next step; otherwise, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: C-C Bond Formation (Malonate Alkylation)

Application: Extending the carbon skeleton; precursor to esters and acids.[1]

Rationale: Sodium hydride (

Materials

-

Substrate: 2-Chloro-3-(chloromethyl)naphthalene (1.0 equiv)[1]

-

Nucleophile: Diethyl malonate (1.2 equiv)[1]

-

Base: Sodium Hydride (60% dispersion in oil) (1.3 equiv)[1]

-

Solvent: DMF (Anhydrous) or THF (Anhydrous)

Step-by-Step Procedure

-

Enolate Formation:

-

Flame-dry a flask and purge with Nitrogen (

).[1] -

Add NaH (1.3 equiv) and wash with dry hexane (optional, to remove oil) or suspend directly in dry DMF (0°C).[1]

-

Add Diethyl malonate dropwise at 0°C. Evolution of

gas will be observed. Stir for 30 min at RT until gas evolution ceases and the solution is clear.

-

-

Alkylation:

-

Cool the enolate solution to 0°C.

-

Add a solution of 2-Chloro-3-(chloromethyl)naphthalene in minimal DMF dropwise.[1]

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Carefully quench with saturated Ammonium Chloride (

) solution. -

Extraction: Extract with EtOAc (

). Wash combined organics with water ( -

Purification: Flash chromatography is usually required to separate the mono-alkylated product from unreacted malonate.

Protocol C: C-O Bond Formation (Ether Synthesis)

Application: Synthesis of benzyl ethers.

Rationale: Phenols are acidic enough to be deprotonated by

Summary Table: Reaction Conditions

| Component | Standard Condition | Notes |

| Solvent | Acetone (reflux) or DMF (80°C) | Acetone is easier to remove; DMF is faster.[1] |

| Base | Cesium improves solubility for difficult substrates. | |

| Stoichiometry | 1:1.1 (Substrate:Phenol) | Slight excess of phenol ensures full conversion. |

Troubleshooting & Critical Parameters

The "Dimerization" Risk

Benzylic chlorides can self-condense or hydrolyze if handled improperly.

-

Issue: Formation of bis-naphthyl ethers or alcohols.

-

Prevention: Ensure all solvents are anhydrous . Avoid hydroxide bases (NaOH/KOH) which promote hydrolysis to the alcohol. Use carbonate bases (

).[1]

Safety: Vesicant Properties

Benzylic chlorides are potent alkylating agents and lachrymators (tear agents).[1]

-

Handling: Always handle in a fume hood.

-

Decontamination: Quench glassware and spills with a dilute solution of ammonia or alcoholic KOH to destroy residual alkylating agent before removal from the hood.

Advanced Application: Intramolecular Cyclization

Connecting the dots: From Protocol A to Tricycles.

Once a secondary amine is installed (Protocol A), the product contains a nucleophilic amine and an electrophilic aryl chloride in close proximity.[1] This is a prime setup for Pd-catalyzed C-N coupling .

Workflow Visualization:

Figure 2: Synthesis of benzo[f]isoindole via sequential substitution and cyclization.

References

-

General Reactivity of Chloromethyl Naphthalenes

-

Pd-Catalyzed Dearomatization & Substitution

-

Benzylic Substitution Protocols

-

Etherification & Amination:[1] Standard protocols for benzylic halides. See: Organic Chemistry Portal - Benzylic Substitution.

-

-

Compound Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. Benzylic substitution, benzylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleophilic dearomatization of chloromethyl naphthalene derivatives via η3-benzylpalladium intermediates: a new strategy for catalytic dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(Chloromethyl)naphthalene - CAS - 2506-41-4 | Axios Research [axios-research.com]

- 10. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Protocol: 2-Chloro-3-(chloromethyl)naphthalene in Medicinal Chemistry

High-Value Dual-Electrophile Scaffold for Heterocycle Synthesis and Lead Optimization

Executive Summary

2-Chloro-3-(chloromethyl)naphthalene is a specialized, high-value building block characterized by a "dual-electrophile" motif: a highly reactive benzylic chloride at the C3 position and a sterically defined aryl chloride at the C2 position.[1][2] This specific substitution pattern transforms the naphthalene core into a versatile platform for divergent synthesis .[1]

Unlike simple alkyl halides, this scaffold enables the rapid construction of tricyclic heterocycles (e.g., benzo[f]isoindolines, naphtho-furans) via a "Functionalize-then-Cyclize" strategy.[1] The C3-chloromethyl group serves as the primary anchor for nucleophilic attachment, while the C2-chloro group acts as a latent handle for intramolecular palladium-catalyzed coupling, allowing for the efficient assembly of rigid, drug-like polycycles.[1]

Chemical Profile & Reactivity Analysis

Structural Properties[1][2][3][4]

-

Systematic Name: 2-Chloro-3-(chloromethyl)naphthalene[1][2][3]

-

Key Functionalities:

-

C3-Chloromethyl (-CH₂Cl): A highly reactive benzylic electrophile susceptible to SN2 attack by amines, thiols, and phenols.[1][2]

-

C2-Chloro (-Cl): A stable aryl halide.[1][2] It is generally inert to standard nucleophilic conditions but highly reactive in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

Chemoselectivity Map